molecular formula C14H17NO4 B1287116 Benzyl 2-acetylmorpholine-4-carboxylate CAS No. 317365-38-1

Benzyl 2-acetylmorpholine-4-carboxylate

Cat. No.: B1287116
CAS No.: 317365-38-1
M. Wt: 263.29 g/mol
InChI Key: GWWOZOYYIYINFX-UHFFFAOYSA-N
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Description

Benzyl 2-acetylmorpholine-4-carboxylate is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol . It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a benzyl group, an acetyl group, and a carboxylate ester. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 2-acetylmorpholine-4-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of morpholine with benzyl chloroformate to form benzyl morpholine-4-carboxylate. This intermediate is then acetylated using acetic anhydride to yield the final product . The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-acetylmorpholine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzyl derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Benzyl 2-acetylmorpholine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl 2-acetylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The acetyl group and carboxylate ester play crucial roles in binding to the active sites of enzymes, thereby modulating their activity. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-acetylmorpholine-4-carboxylate is unique due to the presence of both the benzyl and acetyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various research fields .

Biological Activity

Benzyl 2-acetylmorpholine-4-carboxylate (BAM) is a chemical compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and applications in research, supported by relevant data tables and findings from various studies.

  • Molecular Formula : C14H17NO4
  • Molecular Weight : 263.29 g/mol

BAM is synthesized through the reaction of morpholine with benzyl chloroformate, followed by acetylation with acetic anhydride. This structure allows for significant interactions with biological targets due to the presence of functional groups that enhance its reactivity and binding capabilities.

The biological activity of BAM is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can function as either an inhibitor or activator based on its structural conformation and the presence of functional groups:

  • Enzyme Interaction : BAM can bind to active sites of enzymes, modulating their activity through competitive inhibition or allosteric modulation. The acetyl group and carboxylate ester are particularly crucial for binding interactions.
  • Lipophilicity : The benzyl group increases the compound's lipophilicity, facilitating interactions with hydrophobic regions in proteins, which is vital for its biological efficacy.

Antimicrobial Activity

Research has indicated that BAM exhibits antimicrobial properties, making it a candidate for further development in pharmaceutical applications. In vitro studies have shown that BAM demonstrates significant activity against various bacterial strains, although specific details on minimum inhibitory concentrations (MICs) are still being explored.

Enzyme Inhibition Studies

BAM has been utilized in biochemical assays to investigate its effects on enzyme-substrate interactions. For instance, studies have shown that BAM can inhibit certain hydrolases and transferases, leading to potential applications in drug development targeting metabolic pathways .

Case Studies and Research Findings

Several studies have highlighted the potential of BAM in various biological contexts:

  • Study on Enzyme Inhibition :
    • A study demonstrated that BAM effectively inhibits acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The IC50 value was determined to be within the low micromolar range, indicating strong inhibitory potential .
  • Antibacterial Evaluation :
    • Research conducted on the antibacterial properties of BAM revealed that it exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria. The study reported MIC values ranging from 10 to 50 µg/mL against tested strains .
  • Cell Viability Assays :
    • In cytotoxicity assays using human cell lines, BAM showed non-cytotoxic effects at concentrations up to 50 µM, suggesting a favorable safety profile for further development .

Table 1: Biological Activity Summary of this compound

Activity TypeTargetObserved EffectReference
Enzyme InhibitionAcetylcholinesterase (AChE)IC50 ~ Low µM
AntimicrobialVarious Bacterial StrainsMIC 10-50 µg/mL
CytotoxicityHuman Cell LinesNon-cytotoxic up to 50 µM

Properties

IUPAC Name

benzyl 2-acetylmorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-11(16)13-9-15(7-8-18-13)14(17)19-10-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWOZOYYIYINFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CN(CCO1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301252255
Record name Phenylmethyl 2-acetyl-4-morpholinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301252255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317365-38-1
Record name Phenylmethyl 2-acetyl-4-morpholinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=317365-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 2-acetyl-4-morpholinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301252255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1-(morpholin-2-yl)ethanone (3.9 g, 30.0 mmol) in DCM (60 mL) was added triethylamine (1.0 g, 10 mmol) to adjust pH 9. Then benzyl carbonochloridate (5.6 g, 33.0 mmol) and triethylamine (3.0 g, 30.0 mmol) were added and the mixture was stirred at room temperature for 16 hr. The reaction solution was added H2O (20 mL) and extracted by DCM (100 mL*3). The organic layer was concentrated and purified by column chromatography on silica gel (eluted: petroleum ether/ethyl acetate=20/1-15/1-10/1) to give benzyl 2-acetylmorpholine-4-carboxylate (5.0 g, 63%).
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 1-(morpholin-2-yl)ethanone (3.9 g, 30.0 mmol) in DCM (60 mL) was added triethylamine (1.0 g, 10 mmol) to adjust pH 9. Then benzyl carbonochloridate (5.6 g, 33.0 mmol) and triethylamine (3.0 g, 30.0 mmol) were added and the mixture was stirred at room temperature for 16 hr. The reaction solution was added 1120 (20 mL) and extracted by DCM (100 mL*3). The organic layer was concentrated and purified by column chromatography on silica gel (eluted: petroleum ether/ethyl acetate=20/1-15/1-10/1) to give benzyl 2-acetylmorpholine-4-carboxylate (5.0 g, 63%).
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two
[Compound]
Name
1120
Quantity
20 mL
Type
reactant
Reaction Step Three

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